![molecular formula C17H14ClN3OS B2988807 3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 477887-34-6](/img/structure/B2988807.png)
3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” has a molecular formula of C17H14ClN3OS and a molecular weight of 343.83 .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to an imidazo[2,1-b]quinazolin-5(1H)-one ring .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H14ClN3OS and a molecular weight of 343.83 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Potential as Nonclassical Antifolate Inhibitors
A study by Gangjee et al. (1996) synthesized novel compounds, including ones with a 4'-chlorophenyl group on the sulfur atom, as potential inhibitors of thymidylate synthase (TS). These compounds were investigated for their antitumor and antibacterial properties. Certain analogues demonstrated more potency than established compounds against human TS, showing potential as nonclassical antifolate inhibitors in cancer treatment (Gangjee et al., 1996).
Antimicrobial Properties
Patel et al. (2010) reported the synthesis of derivatives incorporating quinazolin-4(3H)one, displaying remarkable antibacterial and antifungal activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Patel et al., 2010).
H1-Antihistaminic Activity
Research by Gobinath et al. (2015) involved synthesizing and evaluating 1-substituted-4-(3-chlorophenyl) triazolo quinazolin-5(4H)-ones for H1-antihistaminic activity. This study identified compounds with significant potency and low sedative properties, indicating potential for development into new antihistamine drugs (Gobinath et al., 2015).
Diuretic Agents
A study by Maarouf et al. (2004) synthesized quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. The findings suggested that specific derivatives exhibited significant diuretic activity, pointing towards potential therapeutic applications in conditions requiring diuresis (Maarouf et al., 2004).
Detoxification Pathway
Turesky et al. (1986) identified the sulfamate derivative of a related compound as a major metabolite in the detoxification process in rats. This study contributes to the understanding of metabolic pathways and detoxification processes for similar compounds (Turesky et al., 1986).
Development of H1-Antihistaminic Agents
Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4-(3H)-ones and tested their H1-antihistaminic activity. The study identified compounds with significant protection against histamine-induced bronchospasm, highlighting their potential in developing new H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIQDYKORGUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


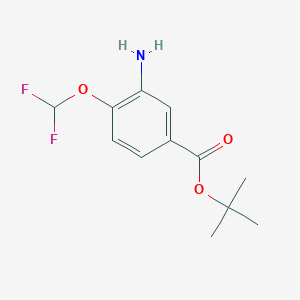
![4,5-Dimethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2988728.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)
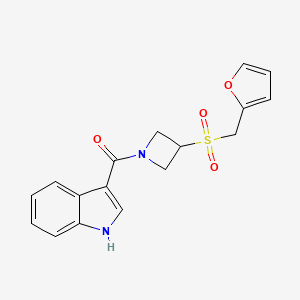
![N-(sec-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2988733.png)
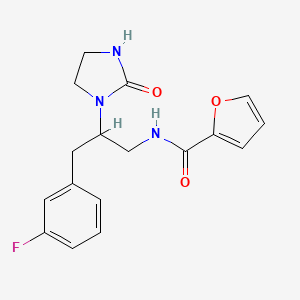
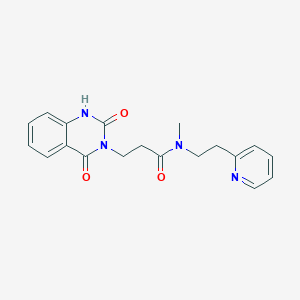
![2-fluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2988740.png)
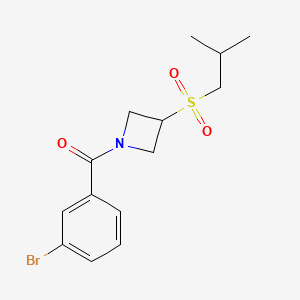
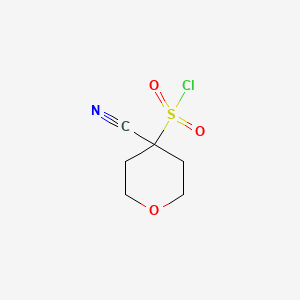
![1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2988744.png)

![Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate](/img/structure/B2988747.png)